molecular formula C25H20Cl2N2O5S B11682846 8-ethyl 6-methyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

8-ethyl 6-methyl (2Z)-5-amino-2-(4-chlorobenzylidene)-7-(4-chlorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11682846
M. Wt: 531.4 g/mol
InChI Key: JNGWZWAKNOEMAD-ATVHPVEESA-N
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Description

8-ETHYL 6-METHYL (2Z)-5-AMINO-7-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound that belongs to the thiazolopyridine family. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, and carboxylate groups. The presence of these groups makes the compound highly reactive and versatile in various chemical reactions.

Properties

Molecular Formula

C25H20Cl2N2O5S

Molecular Weight

531.4 g/mol

IUPAC Name

8-O-ethyl 6-O-methyl (2Z)-5-amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C25H20Cl2N2O5S/c1-3-34-25(32)20-18(14-6-10-16(27)11-7-14)19(24(31)33-2)21(28)29-22(30)17(35-23(20)29)12-13-4-8-15(26)9-5-13/h4-12,18H,3,28H2,1-2H3/b17-12-

InChI Key

JNGWZWAKNOEMAD-ATVHPVEESA-N

Isomeric SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC=C(C=C3)Cl)C(=O)OC)N)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/S2

Canonical SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC=C(C=C3)Cl)C(=O)OC)N)C(=O)C(=CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHYL 6-METHYL (2Z)-5-AMINO-7-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, ethyl acetoacetate, and 2-aminothiophenol. The synthesis process can be summarized as follows:

    Condensation Reaction: 4-chlorobenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form a β-keto ester intermediate.

    Cyclization: The β-keto ester intermediate undergoes cyclization with 2-aminothiophenol under acidic conditions to form the thiazolopyridine core.

    Functional Group Modification: The thiazolopyridine core is further modified by introducing the amino, chloro, and carboxylate groups through various substitution and addition reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-ETHYL 6-METHYL (2Z)-5-AMINO-7-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl groups to alcohols.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted thiazolopyridine derivatives.

Scientific Research Applications

8-ETHYL 6-METHYL (2Z)-5-AMINO-7-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-ETHYL 6-METHYL (2Z)-5-AMINO-7-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 8-ETHYL 6-METHYL (2Z)-5-AMINO-7-(4-BROMOPHENYL)-2-[(4-BROMOPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE
  • 8-ETHYL 6-METHYL (2Z)-5-AMINO-7-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE

Uniqueness

The uniqueness of 8-ETHYL 6-METHYL (2Z)-5-AMINO-7-(4-CHLOROPHENYL)-2-[(4-CHLOROPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

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